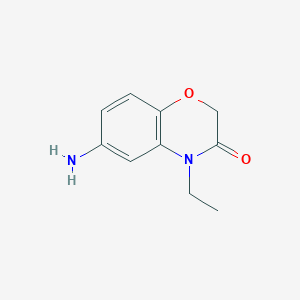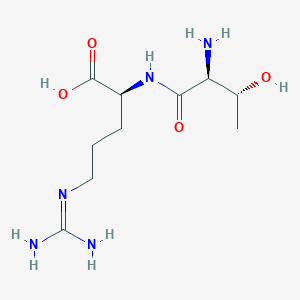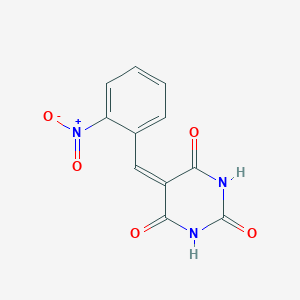
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as NBP, is a chemical compound that has been widely studied for its potential applications in scientific research. NBP is a yellow crystalline powder that is soluble in organic solvents and water. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is complex and multifaceted. It has been shown to act on a variety of cellular pathways, including oxidative stress, inflammation, and apoptosis. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to scavenge free radicals and reduce oxidative damage, as well as inhibit the production of pro-inflammatory cytokines. It also appears to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. It has been found to reduce oxidative stress and inflammation, protect against ischemic injury, and inhibit the growth and proliferation of cancer cells. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound to work with. It also has a range of well-documented biochemical and physiological effects, making it a useful tool for investigating cellular pathways and disease mechanisms. However, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging to synthesize, and its effects may vary depending on the cell type or animal model used. It is also important to note that 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
Zukünftige Richtungen
There are many potential future directions for research on 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. One area of interest is the development of new drugs based on the structure of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with improved efficacy and safety profiles. Another area of interest is the investigation of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione's effects on other cellular pathways and disease mechanisms, such as autophagy and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in humans, and to explore its potential applications in clinical settings.
Synthesemethoden
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a variety of methods, including the reaction of 2,4,6-trioxypyrimidine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. Other methods involve the use of different aldehydes and pyrimidines as starting materials. The synthesis of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging, as it requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. In cancer research, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
CAS-Nummer |
26908-37-2 |
|---|---|
Produktname |
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Molekularformel |
C11H7N3O5 |
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7N3O5/c15-9-7(10(16)13-11(17)12-9)5-6-3-1-2-4-8(6)14(18)19/h1-5H,(H2,12,13,15,16,17) |
InChI-Schlüssel |
QDAXQIQSXPIHRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Andere CAS-Nummern |
26908-37-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



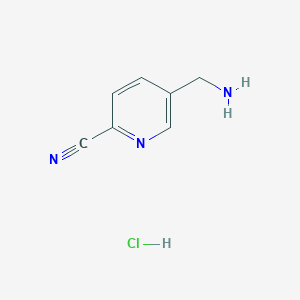
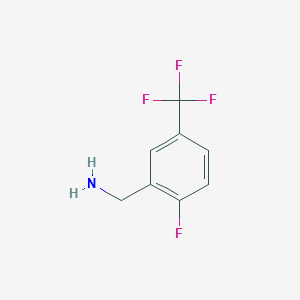
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
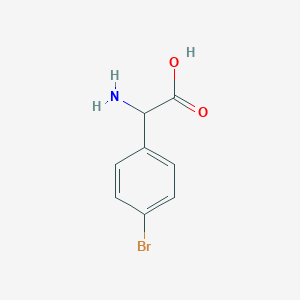
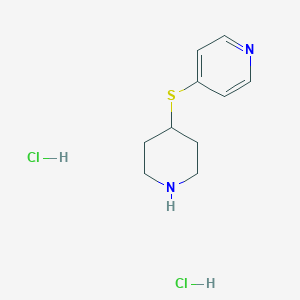

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
